Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate
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Overview
Description
Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a difluorophenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.
Attachment of the Difluorophenoxyacetyl Group: This step involves the acylation of the piperazine nitrogen with 3,5-difluorophenoxyacetic acid or its derivatives, typically using coupling reagents like carbodiimides.
Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridazine rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The aromatic rings and the piperazine moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxyacetyl group is believed to enhance binding affinity and specificity, while the piperazine and pyridazine rings contribute to the overall stability and reactivity of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-{4-[2-(3,5-dichlorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 6-{4-[2-(3,5-dimethoxyphenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate: Similar structure but with methoxy groups instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of fluorine atoms in Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate enhances its lipophilicity, metabolic stability, and binding affinity compared to its chlorinated or methoxylated analogs.
Biological Activity: The specific arrangement of functional groups in this compound may result in unique biological activities, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C18H18F2N4O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 6-[4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl]pyridazine-3-carboxylate |
InChI |
InChI=1S/C18H18F2N4O4/c1-27-18(26)15-2-3-16(22-21-15)23-4-6-24(7-5-23)17(25)11-28-14-9-12(19)8-13(20)10-14/h2-3,8-10H,4-7,11H2,1H3 |
InChI Key |
MHFLQMCQZCBXGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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